7-Bromo-1-ethyl-2-methyl-indoline

Catalog No.
S14464341
CAS No.
M.F
C11H14BrN
M. Wt
240.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Bromo-1-ethyl-2-methyl-indoline

Product Name

7-Bromo-1-ethyl-2-methyl-indoline

IUPAC Name

7-bromo-1-ethyl-2-methyl-2,3-dihydroindole

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

InChI

InChI=1S/C11H14BrN/c1-3-13-8(2)7-9-5-4-6-10(12)11(9)13/h4-6,8H,3,7H2,1-2H3

InChI Key

CLQQFLASEOCLRM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(CC2=C1C(=CC=C2)Br)C

7-Bromo-1-ethyl-2-methyl-indoline is a chemical compound characterized by its unique structure, which features a bromine atom substituted on the indoline ring. The molecular formula of this compound is C11H12BrNC_{11}H_{12}BrN, indicating the presence of carbon, hydrogen, bromine, and nitrogen atoms. Indoline derivatives, including 7-Bromo-1-ethyl-2-methyl-indoline, are of significant interest due to their diverse biological activities and potential applications in pharmaceuticals and materials science.

  • Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
  • Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups and properties.
  • Coupling Reactions: It can engage in coupling reactions to form more complex structures, which is valuable for synthesizing new materials or pharmaceuticals.

These reactions are essential for modifying the compound's properties or creating derivatives with enhanced functionalities.

The synthesis of 7-Bromo-1-ethyl-2-methyl-indoline typically involves several steps:

  • Bromination: The starting material, 1-ethyl-2-methyl-indoline, is treated with a brominating agent (e.g., bromine or N-bromosuccinimide) under controlled conditions to introduce the bromine atom at the desired position.
  • Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure 7-Bromo-1-ethyl-2-methyl-indoline.

This synthetic route allows for the selective introduction of the bromine atom while maintaining the integrity of the indoline structure.

7-Bromo-1-ethyl-2-methyl-indoline has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting specific diseases.
  • Materials Science: Its unique chemical properties make it suitable for use in developing advanced materials, including organic semiconductors or fluorescent probes.

Research into these applications continues to evolve as the compound's properties are better understood.

Studies on the interactions of 7-Bromo-1-ethyl-2-methyl-indoline with biological molecules are crucial for understanding its potential therapeutic effects. Interaction studies often involve:

  • Binding Affinity Tests: Evaluating how well the compound binds to target proteins or receptors.
  • Mechanistic Studies: Investigating how the compound influences biological pathways or cellular processes.

Such studies can provide insights into how modifications of the indoline structure affect its biological activity and therapeutic potential.

Several compounds share structural similarities with 7-Bromo-1-ethyl-2-methyl-indoline. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Properties
1-EthylindoleEthyl group at position 1Lacks bromination; serves as a baseline for comparison
2-MethylindoleMethyl group at position 2Different substitution pattern affecting reactivity
7-BromoindoleBromine at position 7Similar core structure but varies in substituents
5-BromoindoleBromine at position 5Different position of bromination alters properties

These compounds illustrate variations in substitution patterns that influence their chemical reactivity and biological activity. The unique substitution pattern of 7-Bromo-1-ethyl-2-methyl-indoline may confer specific properties that distinguish it from its analogs.

XLogP3

3.6

Hydrogen Bond Acceptor Count

1

Exact Mass

239.03096 g/mol

Monoisotopic Mass

239.03096 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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